N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is a compound that belongs to the class of chromanone derivatives. These compounds are known for their significant biological and pharmaceutical activities. The chroman-4-one framework, which is part of this compound, is an oxygen-containing heterocycle that serves as a major building block in various medicinal compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 4-hydroxychroman-4-one with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromanone ring can be reduced to form a chromanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chromanone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanone derivatives depending on the reagent used.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group in the chromanone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropanecarboxamide moiety can also interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)cinnamamide
- 1-(4-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)cyclopropanecarboxamide is unique due to its specific combination of the chromanone and cyclopropanecarboxamide moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-5-6-10)15-9-14(17)7-8-18-12-4-2-1-3-11(12)14/h1-4,10,17H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIABGVEMMPRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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